N-methyl-1-[4-(trifluoromethoxy)phenyl]ethanamine
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Overview
Description
N-methyl-1-[4-(trifluoromethoxy)phenyl]ethanamine is an organic compound with the molecular formula C10H12F3NO. It is known for its unique chemical structure, which includes a trifluoromethoxy group attached to a phenyl ring, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-[4-(trifluoromethoxy)phenyl]ethanamine typically involves the reaction of N-methyl-4-(trifluoromethoxy)benzylamine with appropriate reagents under controlled conditions. One common method includes the use of reducing agents such as sodium borohydride in the presence of solvents like methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the safety and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-[4-(trifluoromethoxy)phenyl]ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-methyl-1-[4-(trifluoromethoxy)phenyl]ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-methyl-1-[4-(trifluoromethoxy)phenyl]ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This compound may modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-methyl-4-(trifluoromethyl)benzylamine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
N-methyl-1-(4-(trifluoromethyl)phenyl)methanamine: Another closely related compound with slight structural differences.
Uniqueness
N-methyl-1-[4-(trifluoromethoxy)phenyl]ethanamine is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it valuable in various applications .
Properties
IUPAC Name |
N-methyl-1-[4-(trifluoromethoxy)phenyl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c1-7(14-2)8-3-5-9(6-4-8)15-10(11,12)13/h3-7,14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGYCUSIDVPBDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC(F)(F)F)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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